molecular formula C20H17BrN2OS2 B2884080 2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-95-9

2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

カタログ番号: B2884080
CAS番号: 686771-95-9
分子量: 445.39
InChIキー: VAALMYNAURUBJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thienopyrimidinone family, characterized by a fused thiophene-pyrimidine core. Its structure features a 4-bromobenzylthio group at position 2 and a para-tolyl substituent at position 3 (Figure 1). Synthesis involves multi-step protocols, including condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions, yielding 46%–86% efficiency depending on substituents .

特性

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2OS2/c1-13-2-8-16(9-3-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAALMYNAURUBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • A bromobenzyl thio group.
  • A p-tolyl substituent.

The structural formula can be represented as follows:

C17H16BrN2S\text{C}_{17}\text{H}_{16}\text{BrN}_2\text{S}

Biological Activity Overview

Research indicates that derivatives of thienopyrimidines exhibit a range of biological activities including:

  • Anticancer : Inhibition of various cancer cell lines.
  • Anti-inflammatory : Selective inhibition of cyclooxygenase enzymes (COX).
  • Antimicrobial : Activity against various microbial strains.

Anticancer Activity

A significant study evaluated the anticancer properties of a related compound, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. Among these, compound 7a demonstrated potent antiproliferative activity against FaDu cells (a human pharyngeal squamous cell carcinoma line), with an IC50 value of 1.73 μM . Notably, it induced morphological changes consistent with cytotoxicity and triggered autophagy and apoptosis pathways as evidenced by various staining techniques and Western blot analysis showing increased levels of LC3A/B and cleaved caspase-3 .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

CompoundCell LineIC50 (μM)% Inhibition at 10 μM
7aFaDu1.7383.52
7rFaDu-74.70
-MCF-7--
-MDA-MB-231--
-A549--

The mechanism by which these compounds exert their anticancer effects appears to involve:

  • Topoisomerase Inhibition : Compounds like 7a were shown to inhibit both Topoisomerase I and II. Molecular docking studies indicated that these compounds fit well into the active sites of these enzymes, similar to known inhibitors such as camptothecin and etoposide .
  • Cell Cycle Arrest : The compounds induced G2/M phase cell cycle arrest in MCF-7 cells, contributing to their antiproliferative effects.
  • Reduction in Oxidative Stress : The compounds also exhibited properties that reduced oxidative stress within cancer cells.

Anti-inflammatory Activity

In addition to their anticancer properties, some derivatives have been noted for their anti-inflammatory effects. For instance, selective inhibition of COX-2 over COX-1 was observed, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives:

  • Study on MCF-7 Cells : A derivative was tested for its ability to inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress reduction and cell cycle modulation .
  • Comparative Analysis : Various derivatives were compared for their biological activity across multiple cancer cell lines, demonstrating that structural modifications significantly impact efficacy .

類似化合物との比較

Core Heterocycle Variations

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs (e.g., compounds from ) share the same core but differ in substituent positions. For instance, 5,6,7,8-tetrahydro-benzo-fused derivatives exhibit extended conjugation, which may alter electronic properties and binding affinity compared to the target compound’s dihydrothieno core .

Substituent Effects

  • 2-((4-Bromobenzyl)thio) vs. Other Thioethers: The bromine atom in the target compound enhances steric bulk and electron-withdrawing effects compared to non-halogenated analogs (e.g., 2-(benzylthio) derivatives). This may influence receptor binding selectivity, as seen in kinase inhibitors where bromine improves potency .
  • 3-(p-Tolyl) vs. 3-Aryl/Alkyl Groups :
    The para-methyl group on the aryl ring increases hydrophobicity relative to unsubstituted phenyl or polar groups (e.g., hydroxylbenzylamine derivatives in ). This modification could enhance membrane permeability but reduce aqueous solubility .

Comparative Data Table

Compound Name / ID Core Structure Substituents (Position 2/3) Synthesis Yield Notable Properties
Target Compound 6,7-dihydrothieno[3,2-d] 4-Bromobenzylthio / p-Tolyl 46%–86% High lipophilicity (LogP ~4.2)
5,6-Dimethyl-thieno[2,3-d] analog Thieno[2,3-d] Benzylthio / 4-Hydroxybenzyl 72% Moderate cytotoxicity (IC50 >10 μM)
3-Benzoyl-thieno[3,4-d] analog Thieno[3,4-d] Benzoyl / Hydrazono 58%–82% Enhanced π-stacking, poor solubility
4-Methyl-6-aminochromenone derivative Chromenone Thiazolo[5,4-d]isoxazolyl N/A Fluorescence, ROS inhibition

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is efficient but requires careful control of base (KOH) and reaction time to avoid byproducts .
  • Unresolved Questions: Impact of the dihydrothieno core on kinase selectivity (e.g., EGFR vs. VEGFR).
  • Contradictions : highlights benzoyl-substituted analogs with superior solubility but reduced cellular uptake, conflicting with the target compound’s design rationale .

Q & A

Q. What key parameters optimize the synthesis of this thienopyrimidine derivative?

The synthesis of this compound requires precise control of:

  • Temperature : Reactions often proceed under reflux (e.g., 80–120°C) or at room temperature, depending on intermediate stability .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
  • Reaction time : Extended times (12–24 hours) are typical for cyclization steps to ensure ring closure .
  • Catalysts : Lithium iodide or palladium-based catalysts may accelerate oxidative cyclization .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Confirms substituent positions (e.g., 4-bromobenzyl vs. p-tolyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., bromo vs. fluoro groups) alter target binding .
  • Assay conditions : Differences in cell lines, pH, or incubation time affect potency. Validate using orthogonal assays (e.g., enzyme inhibition + cellular viability) .
  • Computational modeling : Molecular docking studies (e.g., using AutoDock) reconcile discrepancies by predicting binding modes .

Q. How to design a robust SAR study for derivatives?

  • Diverse substituents : Include electron-withdrawing (e.g., -NO₂) and electron-donating groups (e.g., -OCH₃) .
  • Steric variations : Test ortho-, meta-, and para-substituted benzyl groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。